Dasolampanel
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Overview
Description
Dasolampanel is a chemical compound known for its role as a competitive antagonist of the AMPA and kainate receptors. It is an orally bioavailable analog of tezampanel and was developed for the treatment of chronic pain conditions, including neuropathic pain and migraine . The compound has a molecular formula of C17H20ClN5O3 and a molar mass of 377.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dasolampanel involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dasolampanel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
Dasolampanel has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound to study the behavior of AMPA and kainate receptor antagonists.
Biology: The compound is used to investigate the role of glutamate receptors in various biological processes.
Medicine: this compound has been explored for its potential to treat chronic pain conditions, including neuropathic pain and migraine.
Industry: The compound is used in the development of new pharmaceuticals targeting glutamate receptors.
Mechanism of Action
Dasolampanel exerts its effects by competitively antagonizing the AMPA and kainate receptors. These receptors are involved in the excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces the excitatory transmission mediated by glutamate, which can help alleviate pain and other symptoms associated with overactive glutamate signaling . The molecular targets of this compound include the AMPA and kainate receptor subunits, and the pathways involved are related to glutamate neurotransmission .
Comparison with Similar Compounds
Dasolampanel is similar to other AMPA and kainate receptor antagonists, such as tezampanel and selurampanel. this compound is unique in its oral bioavailability, which makes it more convenient for clinical use compared to tezampanel, which requires intravenous administration . Other similar compounds include irampanel and selurampanel, which also target the same receptors but may have different pharmacokinetic properties and clinical applications .
Properties
CAS No. |
503294-13-1 |
---|---|
Molecular Formula |
C17H20ClN5O3 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1 |
InChI Key |
LAKQPSQCICNZII-NOHGZBONSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
SMILES |
O=C([C@H]1NC[C@]2([H])CC[C@H](OC3=CC=CC(Cl)=C3C4=NN=NN4)C[C@]2([H])C1)O |
Canonical SMILES |
C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NGX-426; NGX 426; NGX426; Dasolampanel |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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